Almotriptan Metabolite M2
Overview
Description
Almotriptan Metabolite M2, also known as 4-[[[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl]sulfonyl]amino]butanoic Acid, is a metabolite of Almotriptan. Almotriptan is a selective serotonin receptor agonist used primarily for the treatment of migraine headaches. This compound has a molecular formula of C17H25N3O4S and a molecular weight of 367.46 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Almotriptan Metabolite M2 involves multiple steps, starting from the precursor compounds. The synthetic route typically includes the formation of the indole ring, followed by the introduction of the sulfonyl group and the dimethylaminoethyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. Techniques such as capillary zone electrophoresis are employed to detect and measure impurities, ensuring the compound meets established standards .
Chemical Reactions Analysis
Types of Reactions
Almotriptan Metabolite M2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Almotriptan Metabolite M2 is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Almotriptan. It is used in:
Chemistry: To understand the chemical properties and reactivity of Almotriptan and its metabolites.
Biology: To study the biological effects and metabolism of Almotriptan in various organisms.
Medicine: To investigate the therapeutic potential and safety profile of Almotriptan and its metabolites.
Industry: To develop and optimize production methods for Almotriptan and its derivatives.
Mechanism of Action
Almotriptan Metabolite M2 exerts its effects by interacting with serotonin receptors, specifically the 5-HT1B and 5-HT1D subtypes. These receptors are involved in the regulation of blood vessel constriction and the transmission of pain signals in the brain. By binding to these receptors, this compound helps alleviate migraine symptoms by narrowing blood vessels, stopping pain signals, and reducing the release of substances that cause pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Sumatriptan: Another triptan used for migraine treatment, with a different pharmacokinetic profile.
Rizatriptan: Known for its rapid onset of action and effectiveness in treating migraines.
Naratriptan: Characterized by its longer half-life and sustained effects.
Uniqueness of Almotriptan Metabolite M2
This compound is unique due to its specific interaction with serotonin receptors and its distinct metabolic pathway. Unlike other triptans, Almotriptan and its metabolites have a higher bioavailability and a favorable safety profile, making them effective for a broader range of patients .
Properties
IUPAC Name |
4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methylsulfonylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-20(2)9-7-14-11-18-16-6-5-13(10-15(14)16)12-25(23,24)19-8-3-4-17(21)22/h5-6,10-11,18-19H,3-4,7-9,12H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZMLSBXUODFOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652421 | |
Record name | 4-[({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methanesulfonyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603137-41-3 | |
Record name | 4-[({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methanesulfonyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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